methyl 4-(3-bromoanilino)-4-oxobutanoate
Description
Methyl 4-(3-bromoanilino)-4-oxobutanoate is a synthetic organic compound characterized by a butanoate ester backbone functionalized with a ketone (oxo) group and a 3-bromoanilino substituent at the 4-position. The methyl ester group at the terminal end enhances its lipophilicity, making it suitable for applications in medicinal chemistry and drug discovery. The bromine atom at the 3-position of the anilino group introduces steric and electronic effects that influence reactivity and biological interactions, as seen in similar halogenated compounds .
Properties
IUPAC Name |
methyl 4-(3-bromoanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)6-5-10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUANZCKMBHIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-bromoanilino)-4-oxobutanoate typically involves the reaction of 3-bromoaniline with methyl 4-oxobutanoate under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-bromoaniline with methyl 4-oxobutanoate in the presence of a base such as sodium hydride or potassium carbonate.
Catalysis: Utilizing palladium-catalyzed coupling reactions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: Using batch reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromoanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(3-bromoanilino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-(3-bromoanilino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Halogenated Derivatives
- Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-86-1): A positional isomer with bromine at the 4-position of the phenyl ring. It has a molecular weight of 271.107 g/mol and a boiling point of 364.1±27.0°C.
- Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 147373-96-4): Features a chlorine substituent at the 3-position and a ketone group at the 3-carbon. The ethyl ester increases hydrophobicity compared to methyl esters, which may affect metabolic stability .
Electron-Donating and Electron-Withdrawing Groups
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: The methoxy group at the 4-position is electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with the electron-withdrawing bromine in the target compound, which may reduce nucleophilicity .
- Its molecular weight is 238.3 g/mol, lower than brominated analogs due to the absence of a heavy halogen .
Ester Group Modifications
- Ethyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 3): Derived from methyl 4-(indolin-1-yl)-4-oxobutanoate via transesterification. The ethyl ester increases molecular weight (Δ ~28 g/mol) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate (CAS 147373-96-4): Demonstrates how ester chain length (ethyl vs. methyl) affects physicochemical properties. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters .
Structural Analogs with Additional Functional Groups
- Methyl 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoate: Incorporates a butyrylamino group and chlorine substituent, introducing hydrogen-bonding capacity and steric bulk. This compound (C₁₅H₁₉ClN₂O₄, MW 326.78 g/mol) highlights the impact of auxiliary functional groups on pharmacokinetics .
- 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid: The methylidene group (C=CH₂) and free carboxylic acid moiety differentiate it from the target compound, enabling conjugation reactions but reducing ester stability .
Physical and Chemical Properties
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes for methyl 4-(3-bromoanilino)-4-oxobutanoate, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed:
Bromination : Introduce bromine to 3-anilino-4-oxobutanoic acid derivatives using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .
Esterification : React the brominated intermediate with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to form the methyl ester .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, split due to bromine’s anisotropic effect), methyl ester (δ 3.6–3.8 ppm), and oxo group (δ 2.5–3.0 ppm).
- ¹³C NMR : Signals for carbonyl groups (ester: ~170 ppm; ketone: ~200 ppm) .
- IR Spectroscopy : Stretches for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z ~286 for C₁₁H₁₀BrNO₃) .
Advanced Research Questions
Q. How does the 3-bromoanilino group influence electronic and steric properties in nucleophilic substitution reactions?
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. The meta-bromo positioning directs reactivity to specific ring positions .
- Steric Effects : The bulky bromine atom hinders approach to the carbonyl group, slowing acylation reactions. Comparative studies with fluoro or chloro analogs show reduced reaction rates for brominated derivatives .
Methodological Insight : Use Hammett constants (σₘ for Br = +0.39) to predict substituent effects on reaction kinetics .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding (amide/ester groups) and hydrophobic contacts (aromatic ring) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. Use datasets from PubChem or ChEMBL for training models .
- MD Simulations : GROMACS or AMBER can assess binding stability over time (e.g., 50 ns simulations at 310 K) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of derivatives across studies?
- Standardize Assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay for cytotoxicity).
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .
- Control Experiments : Test metabolites or degradation products (e.g., hydrolysis of the ester group) to rule out false positives .
Biological Activity Methodologies
Q. What in vitro assays evaluate the cytotoxic potential of this compound?
- MTT Assay : Measure IC₅₀ values against cancer cell lines (24–72 hr exposure).
- Apoptosis Detection : Use Annexin V-FITC/propidium iodide staining with flow cytometry.
- Enzyme Inhibition : Test inhibition of topoisomerase II or tubulin polymerization via fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
